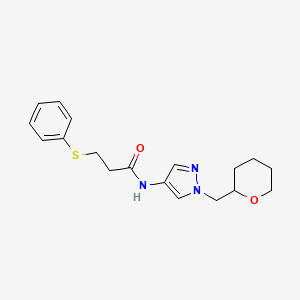

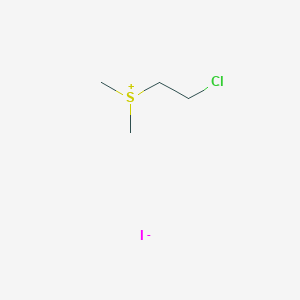

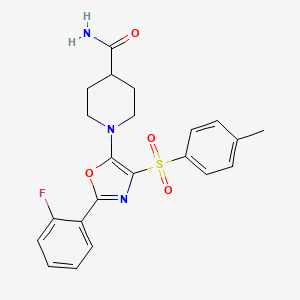

![molecular formula C7H13Cl2N3O B2657261 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride CAS No. 2305252-99-5](/img/structure/B2657261.png)

6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Unsubstituted Quinoidal Pyrrole and Its Reactions

Research demonstrates the dehydrogenation of pyrrole derivatives leading to the formation of products containing oxygen atoms, showing potential in synthesizing complex molecules with specific functionalities. These compounds exhibit unique properties such as fluorescence and reactivity towards dioxygen, demonstrating their potential for diverse applications in materials science and as sensors (Ghorai & Mani, 2014).

Generation of Structurally Diverse Libraries

The use of pyrrole and pyrazole derivatives in generating a structurally diverse library of compounds through alkylation and ring closure reactions highlights their utility in drug discovery and development. These methodologies allow for the exploration of chemical space relevant to pharmacological targets (Roman, 2013).

Synthesis of Tetrahydrobenzo[b]pyran and Dihydropyrano[c]chromene Derivatives

The synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives using starch solution as a catalyst represents an eco-friendly approach to synthesizing heterocyclic compounds. This highlights the role of green chemistry in the development of new methods for organic synthesis (Hazeri et al., 2014).

Cycloadditions to Pyrrolo[1,2-c]thiazoles and Pyrazolo[1,5-c]thiazoles

The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles showcase the chemical reactivity of these compounds, providing a pathway to novel heterocyclic structures. This is crucial for the development of new materials and pharmaceuticals with tailored properties (Sutcliffe et al., 2000).

Synthesis and Anti-Bacterial Activities of Novel Schiff Bases

The synthesis of Schiff bases containing pyrazolone derivatives and their evaluation for antibacterial activities demonstrate the potential of these compounds in medicinal chemistry. The development of new antimicrobial agents is crucial in the fight against resistant bacterial strains (Asiri & Khan, 2010).

Zukünftige Richtungen

The future directions for the research and development of “6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride” and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, more research could be conducted to understand their synthesis processes and physical and chemical properties. This would certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-7(2)5-4(3-8-7)6(11)10-9-5;;/h8H,3H2,1-2H3,(H2,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXDYCWNRQOQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1)C(=O)NN2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

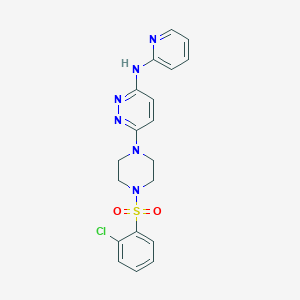

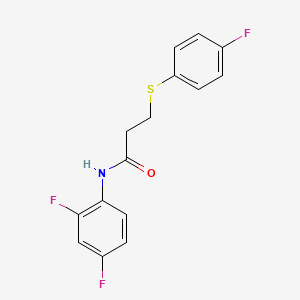

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

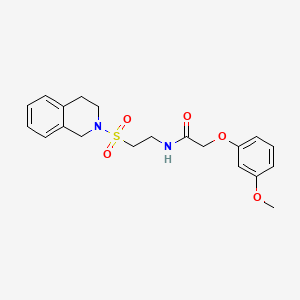

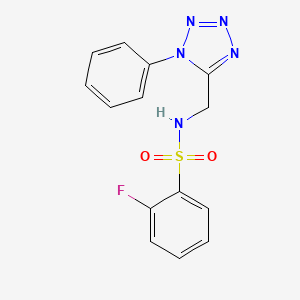

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)

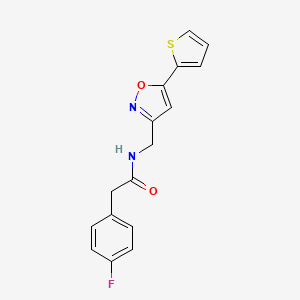

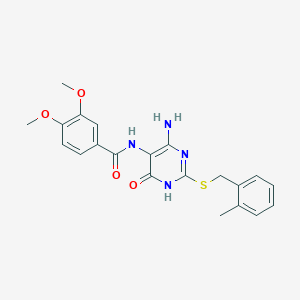

![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)